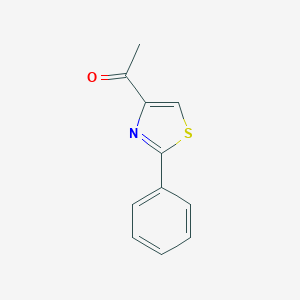

1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 16.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenyl-1,3-thiazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c1-8(13)10-7-14-11(12-10)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOGZFPRAKXWKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345490 | |

| Record name | 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818953 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

10045-52-0 | |

| Record name | 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"literature review of 2-phenyl-1,3-thiazole derivatives"

An In-Depth Technical Guide to 2-Phenyl-1,3-Thiazole Derivatives: Synthesis, Biological Activities, and Structure-Activity Relationships

Introduction

The 1,3-thiazole ring is a prominent five-membered heterocyclic scaffold containing sulfur and nitrogen atoms, which is a core component of many biologically active compounds.[1][2] Thiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][3][4] The presence of the thiazole nucleus in natural products like vitamin B1 (thiamine) and various synthetic drugs underscores its therapeutic importance.[3] This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of 2-phenyl-1,3-thiazole derivatives for researchers, scientists, and drug development professionals.

Synthesis of 2-Phenyl-1,3-Thiazole Derivatives

The most common and versatile method for synthesizing 2-phenyl-1,3-thiazole derivatives is the Hantzsch thiazole synthesis.[5][6] This method typically involves the cyclocondensation of a thioamide with an α-haloketone.[7] Variations of this synthesis allow for the introduction of diverse substituents on the thiazole and phenyl rings, enabling the exploration of structure-activity relationships.

General Synthetic Pathway

A general and efficient route for the synthesis of 2-phenyl-1,3-thiazole derivatives involves the reaction of a substituted benzothioamide with a substituted α-bromoacetophenone. The reaction is often carried out in a suitable solvent like ethanol or methanol, and sometimes under basic conditions.[7]

Caption: General scheme for Hantzsch synthesis of 2-phenyl-1,3-thiazole derivatives.

Experimental Protocol: Synthesis of 2-Amino-4-phenyl-1,3-thiazole

This protocol describes a common method for the synthesis of a 2-amino-4-phenyl-1,3-thiazole derivative, a versatile intermediate for further modifications.[8][9]

Materials:

-

Substituted acetophenone (0.1 mole)

-

Thiourea (0.2 mole)

-

Iodine (0.1 mole)

-

Ether

-

Ethanol

Procedure:

-

A mixture of the substituted acetophenone (0.1 mole), thiourea (0.2 mole), and iodine (0.1 mole) is heated on a steam bath overnight.[9]

-

After cooling, the reaction mixture is extracted with ether.[10]

-

The resulting solid is collected and recrystallized from ethanol to yield the purified 2-amino-4-phenyl-1,3-thiazole derivative.[9]

-

The structure of the synthesized compound is then confirmed using spectroscopic techniques such as IR, NMR, and Mass Spectrometry.[3]

Biological Activities of 2-Phenyl-1,3-Thiazole Derivatives

2-Phenyl-1,3-thiazole derivatives have been extensively studied for a wide range of biological activities. The following sections highlight their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of 2-phenyl-1,3-thiazole derivatives against various human cancer cell lines.[4][11][12] The mechanism of action is believed to involve the induction of apoptosis and inhibition of key enzymes involved in cancer cell proliferation.[11]

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4c (R=NO2) | MCF-7 (Breast) | 2.57 ± 0.16 | [13] |

| 4c (R=NO2) | HepG2 (Liver) | 7.26 ± 0.44 | [13] |

| 4c (para-nitro) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [11] |

| 4d (meta-chloro) | Hep-G2 (Liver) | 11.6 ± 0.12 | [11] |

| 6a | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | [14] |

Table 1: In vitro anticancer activity of selected 2-phenyl-1,3-thiazole derivatives.

Antimicrobial Activity

The thiazole scaffold is a key component of many antimicrobial agents. 2-Phenyl-1,3-thiazole derivatives have shown significant activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.[1][5][7]

| Compound | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | A. niger (MIC µg/mL) | Reference |

| 12 | 125 | 125 | 150 | [7] |

| 11 | 150 | 200 | 200 | [7] |

| 3e | 31.25 | - | 7.81 (Candida) | [5] |

| 10g | - | - | Comparable to Ravuconazole | [15] |

| 10q | Good activity | - | Comparable to Ravuconazole | [15] |

Table 2: Minimum Inhibitory Concentration (MIC) of selected 2-phenyl-1,3-thiazole derivatives against various microorganisms.

The antimicrobial activity is influenced by the nature and position of substituents on both the phenyl and thiazole rings. For instance, the presence of a 4-hydroxyphenyl group at the 2-position of the thiazole ring has been shown to enhance antimicrobial potency.[7]

Anti-inflammatory Activity

Several 2-phenyl-1,3-thiazole derivatives have demonstrated potent anti-inflammatory properties, with some compounds showing activity comparable to standard drugs like diclofenac sodium.[3][10][16] The mechanism is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3]

| Compound | Assay | % Inhibition | Reference |

| 6a | Albumin denaturation | 78.81% at 1600µg/ml | [3] |

| 6c | Albumin denaturation | 79.93% at 1600µg/ml | [3] |

| 3c | Carrageenan-induced paw edema | Up to 44% | [16] |

| 3d | Carrageenan-induced paw edema | Up to 41% | [16] |

Table 3: In vitro and in vivo anti-inflammatory activity of selected 2-phenyl-1,3-thiazole derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-phenyl-1,3-thiazole derivatives is highly dependent on the nature and position of substituents on the core structure.

Caption: Key structure-activity relationships for 2-phenyl-1,3-thiazole derivatives.

-

For Anticancer Activity: The presence of electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl), on the phenyl ring at the 2-position of the thiazole has been shown to enhance cytotoxic effects.[11][13]

-

For Antimicrobial Activity: The position of substituents is crucial. For example, a 4-hydroxyphenyl group at the 2-position of the thiazole ring exhibited better antimicrobial activity than when it was at the 4-position.[7] Additionally, the incorporation of a second thiazole moiety can lead to increased antibacterial and antifungal activity.[1]

-

For Anti-inflammatory Activity: Substituents on a phenyl ring at the 4-position of the thiazole, such as methyl, nitro, and hydroxyl groups, have been found to contribute to good anti-inflammatory activity.[3]

Conclusion

2-Phenyl-1,3-thiazole derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. The ease of their synthesis, particularly through the Hantzsch reaction, allows for the generation of diverse libraries of compounds for biological screening. The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective anticancer, antimicrobial, and anti-inflammatory agents. Further research focusing on the optimization of lead compounds and elucidation of their precise mechanisms of action will be crucial for the development of novel therapeutics based on the 2-phenyl-1,3-thiazole scaffold.

References

- Gobala Krishnan, P., et al. (2019). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. RASĀYAN Journal of Chemistry, 12(1), 366-371.

-

Geronikaki, A., et al. (2016). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules, 21(10), 1407. [Link]

- Desai, N. C., et al. (2013). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Journal of Saudi Chemical Society, 17(3), 299-307.

- Chugh, V., et al. (2022). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Materials Today: Proceedings, 69, 478-481.

-

Borcea, A. M., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(23), 7358. [Link]

- Kumar, A., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9-s), 202-211.

- Prateek, et al. (2021). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 7(1), 153-157.

- Pattan, S. R., et al. (2009). SYNTHESIS AND EVALUATION OF SOME NEW PHENYL THIAZOLE DERIVATIVES FOR THEIR ANTI-INFLAMMATORY ACTIVITES. Journal of Pharmaceutical Sciences and Research, 1(4), 96-102.

- Velmurugan, V., & Chandran, A. (2015). Synthesis and anti-inflammatory activity of thiazole derivatives. World Journal of Pharmaceutical Research, 4(9), 1636-1645.

- Hasanah, I., & Nurziana. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Fundamental and Applied Pharmaceutical Science, 1(2), 35-43.

- Nastasa, C. M., et al. (2018). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. Saudi Pharmaceutical Journal, 26(1), 108-115.

-

G-Bora, S., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(7), 984. [Link]

- Al-Obaidi, A., et al. (2018). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Pharmaceutical Chemistry Journal, 52(1), 38-43.

- Ayati, A., et al. (2015).

- Kumar, S., et al. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Heterocyclic Chemistry, 59(10), 1697-1715.

- Singh, P., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Antibiotics, 11(11), 1630.

-

Fassihi, A., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 12(3), 226-233. [Link]

-

Ammar, Y. A., et al. (2023). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry, 15(13), 1145-1162. [Link]

- El-Faham, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306.

- Kumar, A., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega, 8(8), 7949-7960.

- Pattan, S. R., et al. (2009). SYNTHESIS AND EVALUATION OF SOME NEW PHENYL THIAZOLE DERIVATIVES FOR THEIR ANTI-INFLAMMATORY ACTIVITES. Journal of Pharmaceutical Sciences and Research, 1(4), 96-102.

- Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231.

- Yousif, E., et al. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. International Journal of Drug Delivery Technology, 11(2), 346-353.

- Kaya, B., et al. (2015). Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. Marmara Pharmaceutical Journal, 19(2), 104-111.

- Glisic, B., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus. Chimie, 25, 267-279.

-

Nastasa, C. M., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 27(1), 229. [Link]

- Abdu-Rahem, L. R. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Annals of the Romanian Society for Cell Biology, 25(6), 1118-1129.

- Kim, N., et al. (2011). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 19(14), 4336-4346.

- G-Bora, S., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(7), 984.

Sources

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. SYNTHESIS AND EVALUATION OF SOME NEW PHENYL THIAZOLE DERIVATIVES FOR THEIR ANTI-INFLAMMATORY ACTIVITES - ProQuest [proquest.com]

- 10. wjpmr.com [wjpmr.com]

- 11. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. mdpi.com [mdpi.com]

- 14. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. wisdomlib.org [wisdomlib.org]

The Hantzsch Thiazole Synthesis: A Century of Heterocyclic Innovation

Executive Summary

The Hantzsch Thiazole Synthesis , first reported by Arthur Hantzsch in 1887, remains the premier method for constructing the 1,3-thiazole nucleus—a "privileged scaffold" in modern medicinal chemistry. This guide dissects the reaction's historical genesis, its mechanistic causality, and its critical role in the synthesis of blockbuster drugs like Dasatinib and Ritonavir . We move beyond simple recipe-following to explore the why and how of reaction optimization, providing researchers with a self-validating framework for heterocyclic construction.

Historical Genesis & Context

In the late 19th century, organic chemistry was transitioning from elemental analysis to structural synthesis. Arthur Rudolf Hantzsch , working at the Zurich Polytechnic, was investigating nitrogen heterocycles. While his name is also associated with the dihydropyridine synthesis (1882), his 1887 discovery of thiazole formation established the foundation for sulfur-nitrogen heterocycle chemistry.

-

The Discovery: Hantzsch observed that reacting

-haloketones with thioamides (or thioureas) yielded a stable, aromatic five-membered ring containing both sulfur and nitrogen.[1] -

Significance: This effectively bridged the gap between the pyridine (six-membered N-heterocycle) and thiophene (five-membered S-heterocycle) series, creating a new class of compounds that would later prove vital for biological activity.

Key Citation: Hantzsch, A., & Weber, J. H. (1887). "Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe)". Berichte der Deutschen Chemischen Gesellschaft, 20(2), 3118–3132.

Mechanistic Underpinnings: The "Why" Behind the Steps

To optimize this reaction, one must understand the interplay between soft and hard nucleophiles. The reaction is not a random collision but a choreographed sequence of kinetic and thermodynamic events.

The Causality of Selectivity

The reaction proceeds through three distinct phases: S-Alkylation , Cyclization , and Dehydration .

-

S-Alkylation (Kinetic Control):

-

The Players: The thioamide contains a sulfur atom (soft nucleophile) and a nitrogen atom (hard nucleophile). The

-haloketone contains an electrophilic carbon attached to a halogen (soft electrophile). -

The Logic: According to HSAB (Hard and Soft Acids and Bases) theory, the soft sulfur atom preferentially attacks the soft electrophilic carbon of the

-haloketone. This is an -

Outcome: Formation of an acyclic

-thioiminoketone intermediate (often isolable as a salt).

-

-

Cyclization (Thermodynamic Drive):

-

The nitrogen atom, now positioned favorably, attacks the carbonyl carbon. This is an intramolecular nucleophilic addition.

-

Critical Factor: This step creates the 5-membered ring.[2] If the reaction conditions are too acidic, the nitrogen may be protonated, inhibiting this attack.

-

-

Dehydration (Aromatization):

-

The resulting hydroxythiazoline intermediate eliminates a molecule of water.

-

Driving Force: The formation of the stable, aromatic thiazole ring provides the thermodynamic sink that drives the equilibrium forward.

-

Visualization of the Mechanism

Caption: The mechanistic flow of the Hantzsch synthesis, highlighting the transition from kinetic S-alkylation to thermodynamic aromatization.

Experimental Protocols: Classic vs. Modern

The evolution of the Hantzsch synthesis reflects the broader trends in chemistry: from harsh, solvent-heavy methods to green, efficient protocols.

Comparative Data Table

| Feature | Classic Protocol (1887/1900s) | Modern Optimized Protocol (2020s) |

| Solvent | Ethanol/Water (Reflux) | Water, PEG-400, or Solvent-Free |

| Catalyst | None or simple acid/base | Ionic Liquids, Sulfoxonium Ylides, |

| Temperature | High (Reflux, >78°C) | Room Temp or Microwave (MW) |

| Time | 2 - 12 Hours | 10 - 30 Minutes |

| Workup | Neutralization, Extraction, Recrystallization | Simple Filtration or Water Wash |

| Atom Economy | Moderate | High (Green Chemistry principles) |

Detailed Protocol: Modern Green Synthesis of 2-Aminothiazoles

Target: Synthesis of 2-amino-4-phenylthiazole from acetophenone and thiourea.

Reagents:

- -Bromoacetophenone (1.0 equiv)

-

Thiourea (1.1 equiv)

- -Cyclodextrin (10 mol% as catalyst/host)

-

Water (Solvent)

Step-by-Step Workflow:

-

Preparation: Dissolve

-Cyclodextrin in water at -

Addition: Add

-bromoacetophenone dissolved in a minimal amount of acetone/ethanol. -

Reaction: Add thiourea. Stir the mixture at room temperature. The hydrophobic effect of the cyclodextrin cavity accelerates the reaction by bringing reactants into proximity.

-

Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Isolation: Upon completion (approx. 30-60 mins), cool the mixture. The product often precipitates.[3]

-

Purification: Filter the solid. Wash with cold water. Recrystallize from ethanol if necessary.

-

Validation: Verify structure via

-NMR (Look for the characteristic thiazole proton singlet around

Applications in Drug Discovery[4][5][6][7]

The thiazole ring is not just a linker; it is a pharmacophore that modulates lipophilicity, metabolic stability, and hydrogen bonding.

Case Study: Dasatinib (Sprycel)

Dasatinib is a tyrosine kinase inhibitor used to treat Chronic Myeloid Leukemia (CML).[4] Its core structure relies on a substituted thiazole ring.[5]

-

Role of Hantzsch: The synthesis of the 2-aminothiazole fragment is a critical early step.

-

Workflow:

Dasatinib Core Synthesis Diagram

Caption: The critical role of Hantzsch chemistry in constructing the core scaffold of the anticancer drug Dasatinib.

References

-

Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der Deutschen Chemischen Gesellschaft, 20(2), 3118–3132. Link

-

BenchChem. (2025).[4] Application Notes: Hantzsch Synthesis for Thiazole Derivatives. BenchChem Technical Support. Link

-

Smy, J. L., et al. (2024). Brønsted acid-mediated thiazole synthesis from sulfoxonium ylides. Chemical Communications, 60, 11620-11623. Link

-

Eurekatlas. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Chemistry. Link

-

ChemicalBook. (2024). Dasatinib Synthesis and Intermediates. ChemicalBook Database. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

The Hantzsch Thiazole Synthesis: A Detailed Application Note and Protocol for Researchers

Introduction: The Enduring Relevance of the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, a classic named reaction in organic chemistry, remains a cornerstone for the construction of the thiazole ring system. First reported by Arthur Hantzsch in 1887, this condensation reaction of an α-haloketone with a thioamide has proven to be a remarkably robust and versatile method for accessing a wide array of thiazole derivatives.[1] These heterocyclic motifs are of profound importance in medicinal chemistry and drug development, forming the core scaffold of numerous pharmaceuticals with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This enduring relevance necessitates a comprehensive and practical guide for researchers navigating this fundamental transformation.

This application note provides a detailed experimental procedure for the Hantzsch thiazole synthesis, using the preparation of 2,4-dimethylthiazole as a model system. Beyond a mere recitation of steps, this guide delves into the mechanistic underpinnings of the reaction, offering insights into the causality behind experimental choices. Furthermore, it addresses critical safety considerations, potential troubleshooting strategies, and methods for product purification and characterization, ensuring a self-validating and reproducible protocol for researchers, scientists, and drug development professionals.

Reaction Mechanism: A Stepwise Look at Thiazole Formation

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and predicting potential side products.

-

Nucleophilic Attack: The reaction initiates with a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic α-carbon of the haloketone. This is a classic SN2 reaction, resulting in the formation of an S-alkylated intermediate.[2]

-

Intramolecular Cyclization: The intermediate then undergoes an intramolecular cyclization, where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. This step forms the five-membered ring characteristic of the thiazole scaffold.

-

Dehydration: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) to yield the final, stable aromatic thiazole product.[2] The formation of the aromatic ring is a strong thermodynamic driving force for the reaction.

dot graph Hantzsch_Mechanism { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Reactants [label="α-Haloketone + Thioamide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="S-Alkylated Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="Cyclic Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Thiazole Derivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Intermediate1 [label="Nucleophilic Attack (SN2)"]; Intermediate1 -> Intermediate2 [label="Intramolecular Cyclization"]; Intermediate2 -> Product [label="Dehydration (-H2O)"]; } caption: "Mechanism of the Hantzsch Thiazole Synthesis."

Experimental Protocol: Synthesis of 2,4-Dimethylthiazole

This protocol details a reliable and reproducible method for the synthesis of 2,4-dimethylthiazole, adapted from a procedure published in Organic Syntheses.[3] This example serves as a practical guide that can be adapted for the synthesis of other thiazole derivatives.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Acetamide | 59.07 | 300 g | 5.08 | Finely powdered |

| Phosphorus Pentasulfide (P₄S₁₀) | 444.55 | 200 g | 0.45 | Powdered, handle in a fume hood |

| Chloroacetone | 92.53 | 400 mL | 4.97 | Stabilized, redistill if necessary |

| Dry Benzene | 78.11 | 350 mL | - | Dried over CaCl₂ and distilled |

| 5 N Sodium Hydroxide (NaOH) | 40.00 | As needed | - | For neutralization |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | For drying |

| Diethyl Ether | 74.12 | ~600 mL | - | For extraction |

Equipment

-

2 L Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Filtration apparatus (Buchner funnel, filter flask)

-

Distillation apparatus

Procedure

-

Thioacetamide Formation in situ : In a 2 L round-bottom flask equipped with a reflux condenser, place 200 mL of dry benzene. Quickly prepare a mixture of 300 g (5.08 moles) of finely powdered acetamide and 200 g (0.45 mole) of powdered phosphorus pentasulfide and immediately transfer it to the flask.

-

Causality Behind the Choice : Generating thioacetamide in situ from acetamide and phosphorus pentasulfide is often preferred as it avoids the handling and storage of potentially unstable thioacetamide.[3]

-

-

Initiation of the Reaction : To the flask, add 20 mL of a pre-prepared mixture of 400 mL (4.97 moles) of chloroacetone and 150 mL of dry benzene.

-

Expertise & Experience : The reaction is exothermic. Careful initial heating in a water bath is required to initiate the reaction. Once initiated, the heat from the reaction itself will sustain it.[3]

-

-

Addition of Chloroacetone : Once the reaction has started (indicated by a gentle reflux), remove the water bath. Gradually add the remainder of the chloroacetone-benzene mixture through the top of the reflux condenser at a rate that maintains a controlled reflux.

-

Trustworthiness : Controlling the addition rate is critical to prevent the reaction from becoming too vigorous. Adding the chloroacetone in portions ensures the reaction remains manageable.[3]

-

-

Completion of the Reaction : After the addition is complete and the exothermic reaction subsides, heat the mixture to reflux on a water bath for 30 minutes to ensure the reaction goes to completion.[3]

-

Work-up and Extraction :

-

Allow the reaction mixture to cool to room temperature.

-

Carefully add approximately 750 mL of water to the flask with shaking.

-

After 30 minutes, transfer the mixture to a separatory funnel. The upper reddish benzene layer, containing impurities, should be discarded.[3]

-

Carefully make the lower aqueous layer alkaline (pH ~8-9) by the slow addition of 5 N sodium hydroxide solution. The crude 2,4-dimethylthiazole will separate as a dark upper layer.

-

Extract the aqueous layer with five 120 mL portions of diethyl ether. Combine the organic extracts with the separated crude thiazole layer.

-

-

Drying and Solvent Removal : Dry the combined ethereal extracts over anhydrous sodium sulfate. Filter the solution and remove the ether by distillation on a steam bath.

-

Purification by Distillation : Fractionally distill the residual oil at atmospheric pressure. Collect the fraction boiling between 143-145 °C. The expected yield of 2,4-dimethylthiazole is 210-230 g (41-45% based on phosphorus pentasulfide).[3]

dot graph Experimental_Workflow { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes A [label="In situ Thioacetamide Formation\n(Acetamide + P4S10 in Benzene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Controlled Addition of Chloroacetone", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Reflux to Complete Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Aqueous Work-up & Neutralization", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Ether Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Drying and Solvent Removal", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Fractional Distillation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Pure 2,4-Dimethylthiazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } caption: "Experimental workflow for the synthesis of 2,4-dimethylthiazole."

Safety Precautions

-

General : All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

-

Phosphorus Pentasulfide : This reagent is corrosive and reacts with moisture to release toxic hydrogen sulfide gas. Handle with care and avoid inhalation of dust.

-

Chloroacetone : Chloroacetone is a lachrymator and is toxic. Avoid contact with skin, eyes, and inhalation of vapors.

-

Benzene : Benzene is a known carcinogen. Use with extreme caution and ensure adequate ventilation. Consider substituting with a less toxic solvent like toluene if the reaction conditions allow.

-

Exothermic Reaction : The reaction is exothermic and can become vigorous if not controlled. Careful addition of reagents and cooling capabilities are essential.

Characterization of 2,4-Dimethylthiazole

The identity and purity of the synthesized 2,4-dimethylthiazole can be confirmed by various analytical techniques.

| Property | Expected Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 143-145 °C at 760 mmHg[3] |

| Molecular Formula | C₅H₇NS[4] |

| Molar Mass | 113.18 g/mol [4] |

Spectroscopic Data

-

¹H NMR (CDCl₃) :

-

δ ~2.45 (s, 3H, C4-CH₃)

-

δ ~2.65 (s, 3H, C2-CH₃)

-

δ ~6.75 (s, 1H, C5-H)

-

-

¹³C NMR (CDCl₃) :

-

δ ~19.0 (C4-CH₃)

-

δ ~19.5 (C2-CH₃)

-

δ ~115.0 (C5)

-

δ ~150.0 (C4)

-

δ ~165.0 (C2)

-

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | - Incomplete reaction- Loss of product during work-up- Impure starting materials | - Ensure complete dissolution of reagents and adequate reaction time/temperature.- Perform extractions thoroughly. Ensure the aqueous layer is sufficiently basic to liberate the free thiazole.- Use freshly distilled chloroacetone and dry solvents. |

| Reaction does not start | - Insufficient initial heating- Inactive phosphorus pentasulfide | - Gently warm the reaction mixture until a sustained reflux is observed.- Use fresh, high-quality phosphorus pentasulfide. |

| Reaction becomes uncontrollable | - Too rapid addition of chloroacetone | - Immediately cool the reaction vessel with an ice bath. Stop the addition of the reagent until the reaction subsides. |

| Formation of side products | - Self-condensation of chloroacetone- Hydrolysis of thioacetamide | - Maintain a controlled addition rate of chloroacetone.- Use anhydrous conditions. |

Scope and Limitations

The Hantzsch synthesis is broadly applicable to a wide range of α-haloketones and thioamides, allowing for the synthesis of thiazoles with diverse substitution patterns.

-

α-Haloketones : Both α-chloro and α-bromo ketones are commonly used. The reactivity generally follows the order I > Br > Cl. A variety of alkyl and aryl substituents on the ketone are well-tolerated.

-

Thioamides : Primary thioamides are most commonly employed. Thiourea can be used to synthesize 2-aminothiazoles. N-substituted thioamides can also be used, leading to N-substituted thiazolium salts.[4]

However, some limitations exist. Sterically hindered substrates may react slowly or require more forcing conditions. The use of strongly acidic or basic conditions can sometimes lead to side reactions or decomposition of sensitive functional groups. In some cases, regioselectivity can be an issue when using unsymmetrical α-haloketones with N-substituted thioamides.[5]

Conclusion

The Hantzsch thiazole synthesis remains an indispensable tool in the arsenal of the synthetic chemist. Its simplicity, high yields, and broad substrate scope have cemented its status as a classic and reliable method for the construction of the pharmaceutically important thiazole ring. By understanding the underlying mechanism, adhering to safe laboratory practices, and being aware of potential pitfalls, researchers can effectively utilize this powerful reaction to advance their scientific endeavors in drug discovery and development.

References

-

Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]

-

Clarke, H. T.; Gurin, S. 2,4-Dimethylthiazole. Org. Synth.1935 , 15, 23. [Link]

-

Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. J. Crit. Rev.2021 , 8 (4), 2394-5125. [Link]

-

Bramley, S. E.; Dupplin, V.; Goberdhan, D. G. C.; Meakins, G. D. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 11987 , 639-643. [Link]

-

PubChem. 2,4-Dimethylthiazole. National Center for Biotechnology Information. [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. [Link]

-

Bouherrou, S.; et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules2016 , 21 (10), 1330. [Link]

-

NIST. Thiazole, 2,4-dimethyl-. National Institute of Standards and Technology. [Link]

-

Taylor & Francis Online. Review of the synthesis and biological activity of thiazoles. [Link]

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Thiazole, 2,4-dimethyl- [webbook.nist.gov]

- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Antimicrobial Studies of 1-(2-phenyl-1,3-thiazol-4-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health, necessitating the urgent discovery and development of new antimicrobial agents with novel mechanisms of action.[1][2] Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antimicrobial, antifungal, and anti-biofilm properties.[3][4] The thiazole ring is a key structural motif in various clinically used drugs and natural products, valued for its unique physicochemical properties that can facilitate interactions with biological targets.[5][6] This document provides a detailed guide for the investigation of the antimicrobial potential of a specific thiazole derivative, 1-(2-phenyl-1,3-thiazol-4-yl)ethan-1-one .

While extensive research has been conducted on the antimicrobial properties of the broader thiazole class, this guide will provide the specific, field-proven protocols necessary to rigorously evaluate this compound. We will detail the essential experimental workflows, from initial susceptibility testing to more advanced anti-biofilm and mechanistic studies, explaining the scientific rationale behind each step to ensure robust and reproducible data generation.

Section 1: Foundational Antimicrobial Susceptibility Testing

The initial step in evaluating a novel compound is to determine its direct inhibitory effect on microbial growth. The Minimum Inhibitory Concentration (MIC) is the primary metric, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

Protocol: Broth Microdilution Assay for MIC Determination

This method is a standardized and widely accepted technique for determining the MIC of a compound against a panel of clinically relevant microorganisms.[7]

Causality of Experimental Choices:

-

Mueller-Hinton Broth (MHB): This medium is standardized for susceptibility testing due to its defined composition, which minimizes interference with the antimicrobial agent and supports the growth of most common pathogens.

-

96-Well Microtiter Plates: These allow for the efficient testing of multiple concentrations and replicates, increasing throughput and statistical power.

-

Serial Two-Fold Dilutions: This logarithmic dilution series is crucial for accurately determining the MIC value over a wide concentration range.

-

Standardized Inoculum: A bacterial suspension of a specific density (0.5 McFarland standard) ensures that the number of bacteria is consistent across all wells, leading to reproducible results.

Step-by-Step Protocol:

-

Preparation of Compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity.

-

Preparation of Microtiter Plates: In a sterile 96-well plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

-

Serial Dilution of the Compound: Add 100 µL of the compound stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

Preparation of Bacterial Inoculum: From a fresh overnight culture of the test microorganism, prepare a suspension in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the diluted compound.

-

Controls:

-

Positive Control (Growth Control): A well containing MHB and the bacterial inoculum, but no compound.

-

Negative Control (Sterility Control): A well containing only MHB.

-

Solvent Control: A well containing MHB, the bacterial inoculum, and the highest concentration of the solvent used in the assay.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

Following the determination of the MIC, the Minimum Bactericidal Concentration (MBC) can be ascertained to understand if the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).[2]

Step-by-Step Protocol:

-

From the MIC plate: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

-

Plating: Spot-plate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

-

Incubation: Incubate the MHA plates at 37°C for 24 hours.

-

Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum. This is determined by the absence of bacterial colonies on the agar plate.

Data Presentation: Summarizing Antimicrobial Activity

The results of the MIC and MBC assays should be presented in a clear and concise table.

| Microorganism Strain | Compound MIC (µg/mL) | Compound MBC (µg/mL) | Reference Drug MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Data | Data | Vancomycin: Data |

| Escherichia coli ATCC 25922 | Data | Data | Ciprofloxacin: Data |

| Pseudomonas aeruginosa PAO1 | Data | Data | Ciprofloxacin: Data |

| Candida albicans SC5314 | Data | Data | Fluconazole: Data |

Section 2: Investigating Anti-Biofilm Activity

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[8][9] Evaluating the ability of this compound to inhibit biofilm formation is a critical step in assessing its therapeutic potential.

Protocol: Crystal Violet Assay for Biofilm Formation Inhibition

This is a straightforward and widely used method to quantify the total biomass of a biofilm.[10]

Causality of Experimental Choices:

-

Sub-MIC Concentrations: The compound is tested at concentrations below its MIC to ensure that any reduction in biofilm formation is due to a specific anti-biofilm effect and not simply the inhibition of bacterial growth.[8]

-

Crystal Violet Staining: This dye stains the extracellular matrix and attached cells, providing a quantitative measure of the total biofilm biomass.

-

Ethanol or Acetic Acid Solubilization: These solvents are used to release the crystal violet that has been taken up by the biofilm, allowing for spectrophotometric quantification.

Step-by-Step Protocol:

-

Preparation of Microtiter Plates: In a sterile 96-well flat-bottomed plate, add 100 µL of a suitable growth medium (e.g., Tryptic Soy Broth - TSB) to all wells.

-

Addition of Compound: Add 100 µL of this compound at various sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC, 1/8 MIC) to the wells.

-

Inoculation: Add 100 µL of a standardized bacterial suspension (adjusted to 0.5 McFarland) to each well. Include a positive control (bacteria and medium only) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

-

Washing: Gently remove the planktonic cells by washing the wells three times with sterile phosphate-buffered saline (PBS).

-

Fixation: Fix the remaining biofilm by adding 200 µL of methanol to each well and incubating for 15 minutes.

-

Staining: Discard the methanol and stain the biofilms by adding 200 µL of 0.1% (w/v) crystal violet solution to each well and incubating for 20 minutes at room temperature.

-

Washing: Remove the crystal violet solution and wash the wells thoroughly with sterile distilled water to remove excess stain.

-

Solubilization: Add 200 µL of 33% (v/v) acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control wells.

Section 3: Exploring the Mechanism of Action

Understanding how a compound exerts its antimicrobial effect is crucial for its development as a therapeutic agent. For thiazole derivatives, one potential mechanism of action is the inhibition of bacterial cell division through the targeting of the FtsZ protein.[2]

Conceptual Framework for Investigating FtsZ Inhibition

FtsZ is a prokaryotic homolog of tubulin that polymerizes to form the Z-ring, a structure essential for bacterial cytokinesis. Inhibition of FtsZ polymerization leads to filamentation of the bacterial cells and ultimately cell death.[2]

Hypothesized Mechanism of Action for this compound:

Experimental Approaches to Validate FtsZ Inhibition:

-

FtsZ Polymerization Assay: This in vitro assay uses purified FtsZ protein and measures its polymerization in the presence and absence of the test compound, often by monitoring light scattering.

-

GTPase Activity Assay: FtsZ polymerization is dependent on GTP hydrolysis. Measuring the effect of the compound on the GTPase activity of FtsZ can provide further evidence of direct interaction.

-

Cell Morphology Analysis: Microscopic examination (e.g., using scanning or transmission electron microscopy) of bacteria treated with the compound can reveal cell filamentation, a hallmark of FtsZ inhibition.

Experimental Workflows

Workflow for Antimicrobial Susceptibility Testing

Workflow for Anti-Biofilm Activity Assessment

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of the antimicrobial and anti-biofilm properties of this compound. By systematically determining its MIC, MBC, and anti-biofilm activity, researchers can generate the foundational data necessary for further development. Subsequent studies should focus on elucidating the precise mechanism of action, exploring the in vivo efficacy in animal models of infection, and conducting structure-activity relationship (SAR) studies to optimize the compound's potency and pharmacokinetic properties. The exploration of novel thiazole derivatives like this compound holds significant promise in the ongoing battle against antimicrobial resistance.

References

-

Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2016). Molecules, 21(10), 1368. [Link]

-

New Thiazole Nortopsentin Analogues Inhibit Bacterial Biofilm Formation. (2018). Marine Drugs, 16(11), 449. [Link]

-

Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. (2021). Scientific Reports, 11(1), 17208. [Link]

-

Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. (2023). Journal of the Iranian Chemical Society, 20(10), 2823-2836. [Link]

-

Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. (2024). Molecules, 29(1), 245. [Link]

-

In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. (2022). Molecules, 27(19), 6693. [Link]

-

A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans. (2020). Frontiers in Microbiology, 11, 574341. [Link]

-

Inhibition of Biofilm Formation, Quorum Sensing and Infection in Pseudomonas aeruginosa by Natural Products-Inspired Organosulfur Compounds. (2012). PLoS ONE, 7(6), e38498. [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2023). Pharmaceuticals, 16(9), 1284. [Link]

-

Synthesis and Antibacterial Assessment of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]. (2012). Journal of Chemistry, 2013, 939870. [Link]

-

New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. (2017). MedChemComm, 8(11), 2142-2154. [Link]

-

Novel[1][3][9]Thiadiazole[3,2-a]pyrimidin-5-ones as Promising Biofilm Dispersal Agents against Relevant Gram-Positive and Gram-Negative Pathogens. (2024). Marine Drugs, 22(3), 136. [Link]

-

Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (2022). Molecules, 27(15), 4991. [Link]

-

Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. (2021). Heliyon, 7(7), e07498. [Link]

-

Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (2022). Molecules, 27(19), 6608. [Link]

-

Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (2019). RSC Advances, 9(19), 10792-10800. [Link]

Sources

- 1. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]

- 6. New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antibacterial Assessment of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Thiazole Nortopsentin Analogues Inhibit Bacterial Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Efficacy Testing of 2-Phenylthiazole Derivatives Against Cancer Cell Lines

Introduction: The Therapeutic Potential of 2-Phenylthiazole Derivatives in Oncology

The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant biological activities, including potent anticancer properties.[1] These derivatives have garnered considerable attention for their ability to target various hallmarks of cancer, such as uncontrolled cell proliferation and evasion of apoptosis.[2] The versatility of the thiazole ring allows for diverse substitutions, enabling the fine-tuning of their pharmacological profiles to enhance efficacy and selectivity against a wide array of human cancer cell lines.[3][4]

This guide provides a comprehensive overview of the essential in vitro assays for evaluating the anticancer potential of novel 2-phenylthiazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale and field-proven insights to ensure robust and reproducible data generation.

Part 1: Foundational Cytotoxicity Screening

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic and cytostatic effects. This is typically achieved through assays that measure cell viability and proliferation. The choice of assay can depend on the cell line and the expected mechanism of action of the compounds. Here, we detail two widely used and robust methods: the MTT and Sulforhodamine B (SRB) assays.

MTT Assay: Assessing Metabolic Activity as a Surrogate for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.

-

Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the 2-phenylthiazole derivatives in culture medium. After the 24-hour incubation, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: After the incubation with MTT, carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of viability against the log of the compound concentration.

Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein Content

The SRB assay is a colorimetric method that relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[7] The amount of bound dye is directly proportional to the total protein mass, which serves as a proxy for cell number.[8]

-

Cell Plating and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

-

Cell Fixation: After the treatment period, gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[7]

-

Washing: Discard the TCA solution and wash the plates five times with deionized water. Allow the plates to air-dry completely.

-

SRB Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[7]

-

Removal of Unbound Dye: After staining, quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[9]

-

Dye Solubilization: Allow the plates to air-dry. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[10]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization of the dye. Measure the absorbance at approximately 540 nm using a microplate spectrophotometer.[7]

-

Data Analysis: Similar to the MTT assay, calculate the percentage of cell growth inhibition and determine the IC₅₀ values.

| Derivative | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |

| Compound 4c (para-nitro) | SKNMC (Neuroblastoma) | MTT | 10.8 ± 0.08 | [2] |

| Compound 4d (meta-chloro) | Hep-G2 (Hepatocarcinoma) | MTT | 11.6 ± 0.12 | [2] |

| 3-Fluoro analog | T47D, Caco-2, HT-29 | Not Specified | < 10 µg/mL | [3] |

| Compound 5c | HepG2, MCF-7, HCT116, HeLa | MTT | 3.35 - 18.69 | [11] |

| Compound 7c | HepG2, MCF-7, HCT116, HeLa | MTT | 3.35 - 18.69 | [11] |

| Compound 9a | HepG2, MCF-7, HCT116, HeLa | MTT | 3.35 - 18.69 | [11] |

Part 2: Elucidating the Mechanism of Action

Once the cytotoxic potential of the 2-phenylthiazole derivatives has been established, the next critical step is to investigate their mechanism of action. This involves determining whether the compounds induce programmed cell death (apoptosis) and/or affect the cell cycle progression.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[12]

-

Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a T25 flask and treat with the 2-phenylthiazole derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).[12]

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin to detach them. Combine the floating and adherent cells and centrifuge at 670 x g for 5 minutes.[12]

-

Washing: Wash the cell pellet twice with cold PBS.[12]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 2 µL of propidium iodide (1 mg/mL).[12] Gently vortex and incubate for 20 minutes at room temperature in the dark.

-

Analysis by Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

-

Healthy cells: Annexin V negative and PI negative.

-

Early apoptotic cells: Annexin V positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V positive and PI positive.

-

Cell Cycle Analysis by Propidium Iodide Staining

Many anticancer agents exert their effects by arresting the cell cycle at specific phases (G0/G1, S, or G2/M), thereby preventing cell proliferation. Cell cycle analysis using PI staining and flow cytometry allows for the quantification of the proportion of cells in each phase of the cell cycle based on their DNA content.[13]

-

Cell Seeding and Treatment: Seed cells and treat them with the 2-phenylthiazole derivative as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[14] Incubate on ice for at least 30 minutes.[14]

-

Washing: Centrifuge the fixed cells at 500 x g for 10 minutes and wash twice with PBS.[14]

-

Staining: Resuspend the cell pellet in 500 µL of a nucleic acid staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to eliminate staining of double-stranded RNA.[15][16] Incubate for 30 minutes at room temperature in the dark.[14]

-

Analysis by Flow Cytometry: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity. This allows for the discrimination of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[13]

Part 3: Target Identification and Mechanistic Insights

A deeper understanding of the anticancer activity of 2-phenylthiazole derivatives can be gained by identifying their molecular targets. Literature suggests that these compounds can act as inhibitors of tubulin polymerization or as kinase inhibitors.[17][18]

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, making them an attractive target for anticancer drugs.[19] Some 2-phenylthiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[17][20]

Kinase Inhibition

Protein kinases play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of cancer.[18] Several 2-phenylthiazole derivatives have been identified as inhibitors of various kinases, including receptor tyrosine kinases like VEGFR-2, which is involved in angiogenesis.[21]

Visualizations

Experimental Workflow

Sources

- 1. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. atcc.org [atcc.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. canvaxbiotech.com [canvaxbiotech.com]

- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. vet.cornell.edu [vet.cornell.edu]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. New Indole-Based Phenylthiazolyl-2,4-dihydropyrazolones as Tubulin polymerization inhibitors: Multicomponent Synthesis, Cytotoxicity Evaluation, and in silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Application Note & Protocol: A Strategic Guide to the Development and Screening of 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one Analogs

For: Researchers, scientists, and drug development professionals.

Abstract & Rationale

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The specific compound, 1-(2-phenyl-1,3-thiazol-4-yl)ethan-1-one, presents a synthetically accessible starting point for the generation of a chemical library for biological screening. Its structure contains multiple points for diversification—the 2-phenyl ring, the thiazole core, and the 4-acetyl group—making it an ideal candidate for structure-activity relationship (SAR) studies. This guide provides a comprehensive framework for the rational design, chemical synthesis, and biological evaluation of novel analogs based on this scaffold, with a focus on identifying new potential therapeutic agents. We will detail a robust synthetic protocol based on the Hantzsch thiazole synthesis and a primary biological screening protocol using a cytotoxicity assay as an exemplar.

Integrated Workflow for Analog Development

The process of developing and screening novel chemical entities is a multi-step, iterative process. It begins with the strategic design of analogs, followed by chemical synthesis and purification. These new compounds are then subjected to a biological screening cascade to identify "hits," which can be further optimized.

Caption: High-level workflow for analog development and screening.

Part I: Analog Design & Synthesis Strategy

Rationale for Analog Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical modifications affect biological activity.[4][5] For the this compound scaffold, we propose a systematic analoging strategy targeting three key regions:

-

The 2-Phenyl Ring (R¹): Substitution on this ring can modulate lipophilicity, electronic properties, and steric interactions with a biological target. Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -F, -NO₂) can significantly impact activity.[4]

-

The Thioamide Moiety (R²): While the core synthesis uses thiobenzamide, substituting it with different thioamides allows for the introduction of various R² groups, altering the core electronic and steric profile.

-

The α-Haloketone: Modification of the acetyl group at the 4-position can influence target binding and pharmacokinetic properties.

General Synthetic Protocol: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a robust and high-yielding method for constructing the thiazole ring.[6][7][8] The reaction involves the condensation of an α-haloketone with a thioamide.

Caption: General scheme for the Hantzsch Thiazole Synthesis.

Detailed Protocol: Synthesis of 1-(2-(4-chlorophenyl)-1,3-thiazol-4-yl)ethan-1-one

This protocol details the synthesis of a representative analog where a chloro-substituent is introduced on the phenyl ring.

Materials & Reagents:

-

4-Chlorothiobenzamide (1.0 eq)

-

3-Chloro-2,4-pentanedione (1.05 eq)

-

Absolute Ethanol (EtOH)

-

Round-bottom flask with reflux condenser

-

Stirring hotplate

-

Thin Layer Chromatography (TLC) apparatus (Silica plates, UV lamp)

-

Rotary evaporator

-

Recrystallization solvents (e.g., Ethanol/Water)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 4-chlorothiobenzamide (e.g., 10 mmol, 1.72 g) and absolute ethanol (40 mL). Stir the mixture until the solid is mostly dissolved.

-

Addition of α-Haloketone: Add 3-chloro-2,4-pentanedione (10.5 mmol, 1.41 g) to the flask.

-

Scientist's Note: A slight excess of the haloketone ensures the complete consumption of the limiting thioamide. This reaction is typically exothermic; add the ketone dropwise if necessary.

-

-

Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approx. 78°C) with continuous stirring.

-

Monitoring the Reaction: Monitor the reaction progress using TLC (e.g., mobile phase 7:3 Hexane:Ethyl Acetate). The disappearance of the starting materials and the appearance of a new, typically lower Rf, product spot indicates reaction completion. This process usually takes 4-6 hours.[9]

-

Work-up and Isolation: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Reduce the solvent volume by approximately half using a rotary evaporator. c. Pour the concentrated mixture into a beaker containing ice-cold water (100 mL) while stirring. A solid precipitate should form. d. Collect the crude solid by vacuum filtration, washing the filter cake with cold water.

-

Purification: a. Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure product. b. Dry the purified crystals under vacuum.

-

Characterization: a. Determine the melting point of the dried product. b. Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The data should be consistent with the structure of 1-(2-(4-chlorophenyl)-1,3-thiazol-4-yl)ethan-1-one.[10]

Part II: Biological Screening Cascade

Rationale for Screening

Given the known anticancer activities of many thiazole derivatives, a primary screen to assess cytotoxicity against a cancer cell line is a logical starting point.[2][4][11] The MTT assay is a widely adopted, reliable, and high-throughput colorimetric assay for this purpose.[12][13] It measures the metabolic activity of cells, which serves as an indicator of cell viability.[14][15]

Caption: A tiered biological screening cascade for hit identification.

Protocol: MTT Cell Viability Assay

This protocol is designed for a 96-well plate format, suitable for screening multiple compounds.[15]

Materials & Reagents:

-

Human cancer cell line (e.g., HeLa, cervical cancer)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

-

Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

-

96-well flat-bottom cell culture plates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize, count, and resuspend cells in complete medium to a density of 5 x 10⁴ cells/mL. c. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. d. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: a. Prepare stock solutions of your synthesized analogs in DMSO (e.g., 10 mM). b. Create serial dilutions of your compounds in complete culture medium. For a primary screen, a single final concentration of 10 µM is often used. For IC₅₀ determination, an 8-point dilution series is recommended. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells. d. Incubate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition and Incubation: a. Add 10 µL of the 5 mg/mL MTT reagent to each well.[15] b. Incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[14][16]

-

Scientist's Note: The incubation time is critical and may need optimization depending on the cell line's metabolic rate. Visually inspect for the formation of purple precipitate.

-

-

Formazan Solubilization: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100 µL of DMSO to each well to dissolve the crystals. c. Gently agitate the plate on a shaker for 5-10 minutes to ensure complete solubilization.

-

Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader.

Part III: Data Analysis & Interpretation

Calculating Percent Viability and IC₅₀

For the primary screen, cell viability is calculated relative to the vehicle control:

% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

"Hits" are typically defined as compounds that reduce cell viability below a certain threshold (e.g., <50%).

For hits that advance to dose-response analysis, the half-maximal inhibitory concentration (IC₅₀) is determined. This is the concentration of a compound that inhibits the biological process (in this case, cell viability) by 50%. The IC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[13]

Hypothetical Screening Data & SAR Interpretation

The following table presents hypothetical data for a small set of analogs to illustrate SAR analysis.

| Compound ID | R¹ (Phenyl Sub.) | IC₅₀ (µM) vs. HeLa | Notes |

| Parent | -H | 25.4 | Baseline activity |

| ANA-01 | 4-Cl | 8.2 | Electron-withdrawing group enhances potency. |

| ANA-02 | 4-F | 11.5 | Halogen substitution is favorable. |

| ANA-03 | 4-OCH₃ | 35.1 | Electron-donating group reduces potency. |

| ANA-04 | 2-Cl | 15.8 | Positional isomerism is important; para > ortho. |

From this hypothetical data, an initial SAR trend can be established: small, electron-withdrawing substituents at the para position of the 2-phenyl ring appear to enhance cytotoxic activity. This insight guides the next round of analog design, perhaps exploring other halogens or strongly electron-withdrawing groups like -CF₃ or -NO₂ at the 4-position.

Conclusion

This application note provides a strategic and detailed guide for the development of novel analogs based on the this compound scaffold. By combining rational, SAR-driven design with robust protocols for chemical synthesis and biological screening, researchers can efficiently generate and evaluate new chemical entities. The iterative process of design, synthesis, testing, and analysis is central to discovering compounds with potent and selective biological activity, paving the way for the development of next-generation therapeutics.

References

-

Synthesis and Biological Evaluation of 2-phenylthiazole-4-carboxamide Derivatives as Anticancer Agents. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

-

Gomha, S. M., et al. (2017). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Retrieved February 13, 2026, from [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved February 13, 2026, from [Link]

-

Li, S., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Publishing. Retrieved February 13, 2026, from [Link]

-

Gomha, S. M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. Retrieved February 13, 2026, from [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. Retrieved February 13, 2026, from [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved February 13, 2026, from [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). National Institutes of Health. Retrieved February 13, 2026, from [Link]

-